1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-21-15-6-4-5-14(13-15)18-16(20)17-7-2-3-8-19-9-11-22-12-10-19/h4-6,13H,7-12H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQRTYODPODCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC#CCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the reaction of 3-methoxyaniline with 4-morpholinobut-2-yn-1-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of 1-(3-Hydroxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea.
Reduction: Formation of 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-ene-1-yl)urea.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Urea Derivatives
The compound is compared to analogs with variations in aryl substituents and linker regions. Key data from synthetic and spectroscopic studies are summarized below:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound and 11l contrasts with electron-withdrawing groups (e.g., Cl in 11f, CF3 in 11e, CN in 6l). Methoxy may enhance solubility but reduce binding affinity compared to halogenated analogs .
Research Findings and Trends
Morpholine’s Role : Morpholine derivatives (e.g., target, 11l) are prioritized in drug design for their balance of solubility and bioavailability .
Halogen vs. Methoxy Trade-offs : Chlorophenyl/trifluoromethyl analogs (11f, 11e) exhibit higher molecular weights and lipophilicity, favoring membrane permeability but risking toxicity .
Linker Optimization : Alkynyl linkers (target) vs. thiazole-piperazine systems (11l) represent divergent strategies for balancing rigidity and target engagement .
Biologische Aktivität
1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 264.34 g/mol. The structure features a methoxyphenyl group and a morpholinobut-2-ynyl moiety, which are critical for its biological activity.
Research indicates that 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in tumor growth, making it a candidate for cancer therapy.
- Modulation of Signal Transduction Pathways : It affects various signaling pathways, which are crucial for cell proliferation and survival.
Biological Activity
The biological activity of this compound has been evaluated through various studies:
Antitumor Activity
Several studies have demonstrated the antitumor properties of 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea. For instance:
- Study 1 : In vitro tests showed significant inhibition of cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
- Study 2 : In vivo experiments in mouse models indicated a reduction in tumor size when treated with this compound compared to controls.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens.
- Case Study : A study assessed its efficacy against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion tests.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antitumor (breast cancer) | Significant cell death | Study 1 |
| Antitumor (lung cancer) | Reduced tumor size | Study 2 |
| Antimicrobial (S. aureus) | Inhibition zone observed | Case Study |
Research Findings
Recent findings suggest that the compound's effectiveness can be attributed to its ability to interact with specific molecular targets within cancer cells.
Target Identification
Research has identified potential targets for the compound, including:
- KRAS Protein : Modulation of KRAS signaling pathways has been linked to reduced tumor proliferation.
- DNA Repair Mechanisms : The compound appears to interfere with DNA repair processes, enhancing the efficacy of concurrent chemotherapy agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
